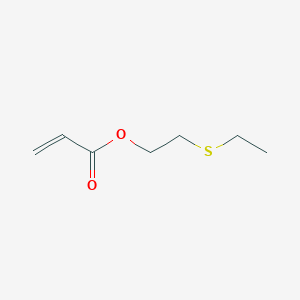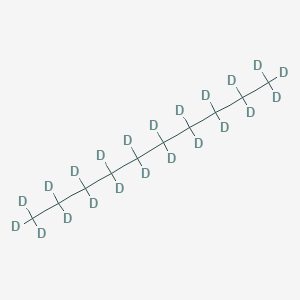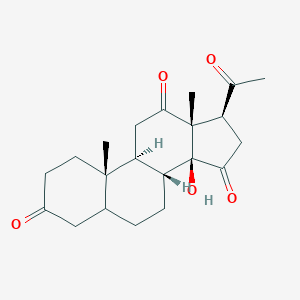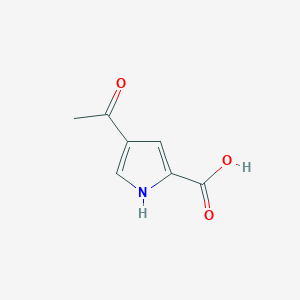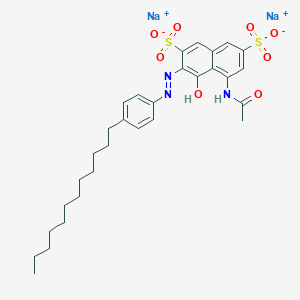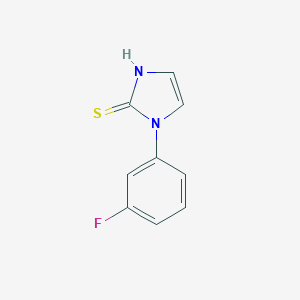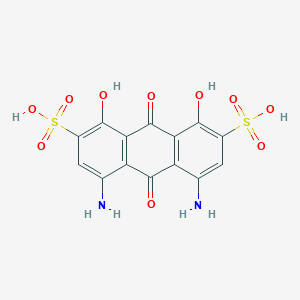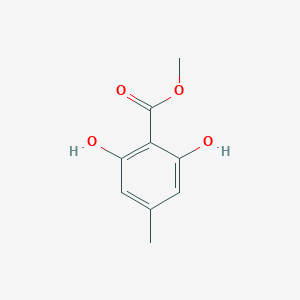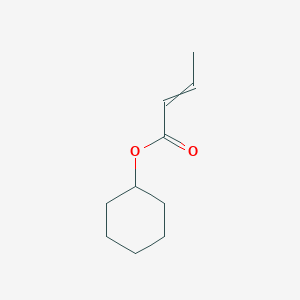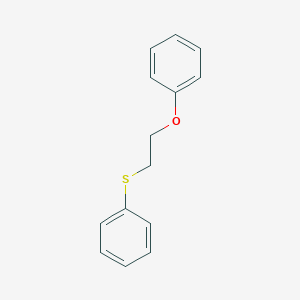
2-phenoxyethylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxyethylsulfanylbenzene, also known as 2-phenoxyethyl phenyl sulfide, is an organic compound with the molecular formula C14H14OS. This compound is characterized by a benzene ring substituted with a 2-phenoxyethylthio group. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is used in various chemical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-phenoxyethylsulfanylbenzene can be synthesized through the reaction of phenol with 2-chloroethyl benzene in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and 2-chloroethyl benzene are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to separation processes such as distillation to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxyethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Compounds with different nucleophilic groups replacing the phenoxyethylthio group.
科学研究应用
2-phenoxyethylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
作用机制
The mechanism of action of 2-phenoxyethylsulfanylbenzene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The phenoxyethylthio group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
相似化合物的比较
Phenethoxybenzene: Similar structure but lacks the sulfur atom.
2-Phenylethyl phenyl ether: Similar structure with an oxygen atom instead of sulfur.
Thiophenol: Contains a thiol group attached to a benzene ring.
Uniqueness: 2-phenoxyethylsulfanylbenzene is unique due to the presence of both phenoxy and thioether groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various chemical and biological applications.
属性
CAS 编号 |
17414-04-9 |
|---|---|
分子式 |
C14H14OS |
分子量 |
230.33 g/mol |
IUPAC 名称 |
2-phenoxyethylsulfanylbenzene |
InChI |
InChI=1S/C14H14OS/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
WWTXSTFCTRSPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
Key on ui other cas no. |
17414-04-9 |
同义词 |
Benzene, ((2-phenoxyethyl)thio)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


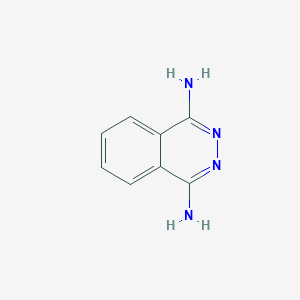
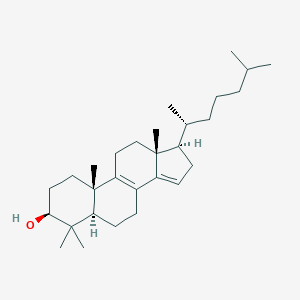
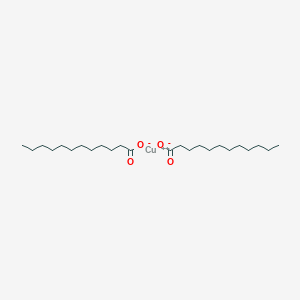
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
